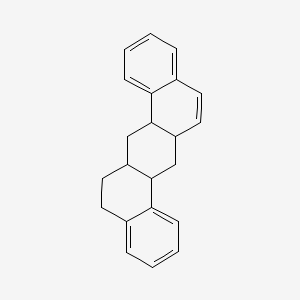
DIBENZ(a,h)ANTHRACENE, OCTAHYDRO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(a,h)anthracene, octahydro- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H14. It is composed of five fused benzene rings, making it a complex and stable compound. This compound is known for its low water solubility and low volatility, and it typically occurs in solid form, often bound to particulates in polluted air, soil, or sediment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenz(a,h)anthracene, octahydro- can be synthesized through various organic synthesis methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the cyclization of 1,2,5,6-tetrahydrobenzene derivatives under high-temperature conditions .
Industrial Production Methods
Industrial production of dibenz(a,h)anthracene, octahydro- typically involves the distillation of coal tar or the incomplete combustion of organic matter. These processes generate a mixture of PAHs, from which dibenz(a,h)anthracene, octahydro- can be isolated and purified .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenz(a,h)anthracene, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert dibenz(a,h)anthracene, octahydro- into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Simplified hydrocarbons.
Substitution: Functionalized PAHs with various substituents.
Wissenschaftliche Forschungsanwendungen
Dibenz(a,h)anthracene, octahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: The compound is studied for its interactions with biological systems, particularly its genotoxic effects.
Medicine: Research is conducted to understand its potential carcinogenic properties and its role in cancer development.
Wirkmechanismus
Dibenz(a,h)anthracene, octahydro- exerts its effects primarily through its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to mutations and potentially causing cancer. The compound targets various molecular pathways involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenz(a,j)anthracene
- Benzo(a)pyrene
- Chrysene
Uniqueness
Dibenz(a,h)anthracene, octahydro- is unique due to its specific structure, which includes five fused benzene rings. This structure contributes to its stability and its ability to intercalate into DNA, making it a potent genotoxic compound .
Eigenschaften
CAS-Nummer |
63021-67-0 |
|---|---|
Molekularformel |
C22H22 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
6a,7,7a,12,13,13a,14,14a-octahydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H22/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-9,11,17-18,21-22H,10,12-14H2 |
InChI-Schlüssel |
VSNBWRZXEXDEHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C3C1CC4C(C3)C=CC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)
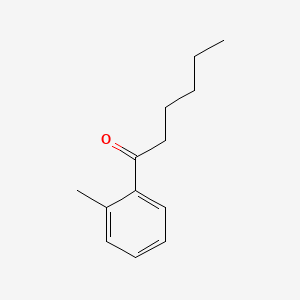
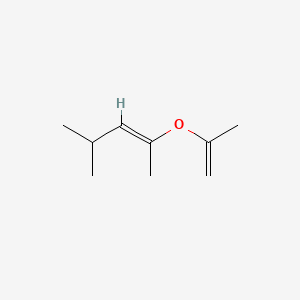

![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)
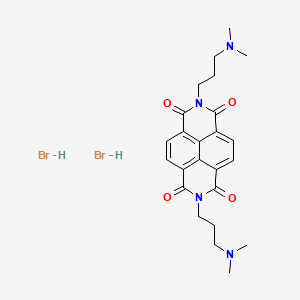
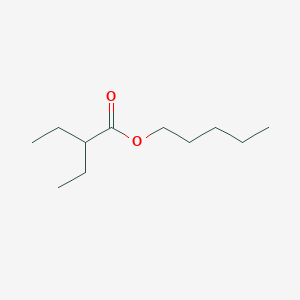
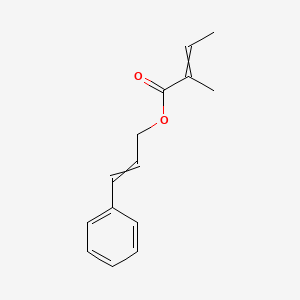
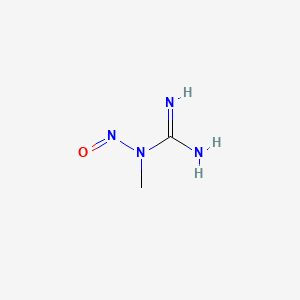
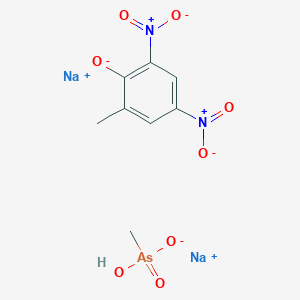

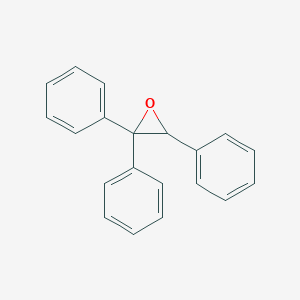
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)

